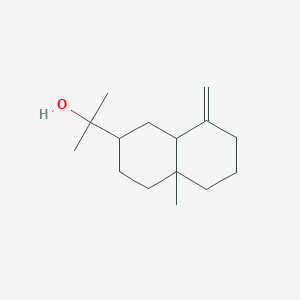

Beta-Eudesmol

Descripción

Propiedades

IUPAC Name |

2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPIMTNSYWYZOC-VNHYZAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1CC(CC2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883391 | |

| Record name | 2-Naphthalenemethanol, decahydro-.alpha.,.alpha.,4a-trimethyl-8-methylene-, (2R,4aR,8aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-15-4 | |

| Record name | beta-Eudesmol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Eudesmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenemethanol, decahydro-.alpha.,.alpha.,4a-trimethyl-8-methylene-, (2R,4aR,8aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-EUDESMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R61524P48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Marshall’s Cyclopropanation Approach

Marshall’s synthesis, outlined in Scheme 2 of the DTIC report, begins with octalone (8) , a bicyclic ketone derived via Robinson annulation. The sequence involves:

-

Ketalization : Reacting octalone (8) with ethylene glycol under acidic conditions to form a ketal intermediate.

-

Cyclopropanation : Treating the ketal with methylenetriphenylphosphorane to introduce a cyclopropane ring, yielding decalone (15) in 7.7% yield.

-

Functionalization : Sequential reduction with lithium aluminum hydride (LAH), tosylation, cyanide substitution, saponification, and esterification produces carboxylic acid (19) and methyl ester (20) .

-

Final Alkylation : Reaction of ester (20) with excess methyllithium affords racemic this compound in 1.3% overall yield over 12 steps.

Key Limitations : Low yield due to multiple steps and poor diastereoselectivity in cyclopropanation.

Vig’s Modified Side-Chain Introduction

Vig et al. modified Marshall’s approach by altering the side-chain introduction (Scheme 3). Starting from decalone (15) , Vig’s method employs:

-

Grignard Addition : Reacting decalone (15) with isopropylmagnesium iodide to install the isopropanol side chain.

-

Oxidation and Elimination : Jones oxidation followed by elimination reactions to refine the stereochemistry.

This route improved the overall yield to 3.4% over 13 steps, demonstrating enhanced efficiency in side-chain functionalization.

Heathcock and Kelly’s Unsaturated Acid Pathway

Heathcock and Kelly’s method (Scheme 4) utilizes unsaturated intermediates:

-

Enol Benzoate Formation : Octalone (8) reacts with benzoyl chloride to form enol benzoate (26) .

-

Reduction and Hydrolysis : Sodium borohydride reduction and hydrolysis yield unsaturated alcohol (27) , which is converted to Grignard reagent (28) .

-

Carboxylation : Quenching with carbon dioxide produces unsaturated acid (29) , further processed via aldol condensation and methylation to yield this compound in 7.4% yield over 12 steps.

Advantage : Higher yield due to stabilized intermediates.

Wijnberg’s Dienol Acetate Strategy

Wijnberg et al. (Scheme 5) optimized the synthesis using dienol acetate intermediates:

-

Acetylation : Octalone (8) reacts with acetic anhydride to form dienol acetate (35) .

-

Epoxidation and Isomerization : Treatment with meta-chloroperbenzoic acid (MCPBA) yields epoxide (36) , which isomerizes to diketone (37) under acidic conditions.

-

Methylation and Reduction : Sequential methylation and hydride reduction produce this compound in 21% yield over 10 steps, marking the highest efficiency among synthetic routes.

Huffman and Mole’s Stereoselective Synthesis

Huffman and Mole avoided Robinson annulation by starting with 5-methoxytetralone-3-carboxylic acid (50) (Scheme 7):

-

Clemmensen Reduction : Converts (50) to tetralin carboxylic acid (51) .

-

Birch Reduction and Conjugate Addition : Lithium dimethylcuprate addition to keto acid (52) installs the methyl group.

-

Cyclization and Methylation : Aldol cyclization and methyllithium treatment yield this compound in 4% overall yield over 11 steps.

Humber’s Enantioselective Synthesis

Humber et al. achieved enantioselective synthesis using (-)-dihydrocarvone (56) (Scheme 8):

-

Robinson-Mannich Reaction : Condensation with methyl vinyl ketone forms cis-ketol (57) .

-

Ozonolysis and Dehydration : Produces octalone (58) , which undergoes methylation and reduction to yield (+)-beta-eudesmol in 1.5% yield over 11 steps.

Natural Extraction of this compound

Isolation from Atractylodes lancea Rhizome

This compound is a major component (up to 15%) in the essential oil of Atractylodes lancea. The extraction protocol involves:

Extraction from Warionia saharae

This compound is isolated from Warionia saharae essential oil via:

-

Hydrodistillation : Aerial parts are hydrodistilled to extract oil.

-

Adsorption Chromatography : this compound is purified using silica gel columns with gradient elution (hexane → ethyl acetate).

Yield : ~1.8% of total oil content.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Tipos de reacciones: El beta-eudesmol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: El this compound se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros electrófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, alcoholes reducidos y sesquiterpenoides sustituidos .

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Beta-eudesmol exhibits notable anti-tumor properties through various mechanisms:

- Inhibition of Cell Migration and Invasion : Studies have demonstrated that this compound significantly inhibits the migration and invasion of cholangiocarcinoma cells (HuCCT1). Concentration-dependent assays showed that at doses of 78.5 µM, 157 µM, and 240 µM, this compound reduced cell migration by 59.4%, 29.7%, and 13.26%, respectively. Additionally, it decreased cell invasion to 62.98%, 41.09%, and 29.52% at the same concentrations .

- Modulation of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to down-regulate EMT markers such as vimentin and snail-1 while enhancing E-cadherin expression, indicating its potential to inhibit cancer metastasis .

- In Vivo Studies : In xenografted mouse models, high doses of this compound (100 mg/kg) significantly inhibited tumor size and lung metastasis .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in enhancing neural function:

- Neurite Outgrowth : Research indicates that this compound stimulates neurite outgrowth in rat pheochromocytoma cells by activating mitogen-activated protein kinases, suggesting its potential as a lead compound for promoting neural differentiation .

- Stress Response Modulation : A clinical study indicated that this compound reduced sympathetic nerve activity markers during mental stress tests in humans, potentially mitigating stress-related responses .

Appetite Stimulation

This compound has been linked to appetite stimulation:

- Increased Food Intake : Animal studies have shown that oral administration of this compound leads to significant increases in food intake and elevated plasma ghrelin levels, suggesting its role as an appetite stimulant .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its therapeutic application:

- Absorption and Metabolism : Following oral administration, this compound has a half-life of approximately 315 minutes, with peak plasma concentrations reached at about 120 minutes post-administration .

Potential Therapeutic Uses

Based on its diverse pharmacological activities, this compound holds promise for various therapeutic applications:

Case Studies

Several studies have documented the effects of this compound across different contexts:

- Cholangiocarcinoma Study : A detailed analysis showed that this compound effectively inhibited HuCCT1 cell migration and invasion through modulation of EMT-related gene expression .

- Mental Stress Study : In a placebo-controlled trial involving healthy volunteers, ingestion of this compound-containing water resulted in significantly lower sympathetic nerve activity markers compared to the placebo group during stress tests .

- Xenograft Model Study : High-dose administration in a xenograft model demonstrated significant reductions in tumor growth and metastasis, supporting its potential as an anti-cancer agent .

Mecanismo De Acción

El beta-eudesmol ejerce sus efectos a través de varios objetivos y vías moleculares:

Comparación Con Compuestos Similares

Alpha-Eudesmol

Structural Differences: Alpha-Eudesmol is a structural isomer of beta-Eudesmol, differing in the stereochemistry of its decalin ring system. Its IUPAC name is (2R,4aR,8aR)-1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol .

Sources : Both isomers co-occur in plants like Populus nigra buds and Atractylodes lancea .

Pharmacological Contrasts :

- Limited direct comparative studies exist, but alpha-Eudesmol shares some bioactivities with this compound, such as antimicrobial properties .

Geraniol

Structural and Functional Differences :

| Property | This compound | Geraniol |

|---|---|---|

| Class | Sesquiterpenoid alcohol | Monoterpene alcohol |

| Molecular Formula | C₁₅H₂₆O | C₁₀H₁₈O |

| Key Sources | Atractylodes lancea, hops | Geranium, lemongrass, roses |

| Volatility | Less volatile (higher molecular weight) | More volatile (smaller molecule) |

| Mechanisms | ERK/MAPK inhibition, mitochondrial apoptosis | CYP2B6 inhibition, microbial membrane disruption |

| Applications | Anticancer, neuroprotection | Fragrances, antimicrobial agents |

Pharmacological Insights :

Cis-3-Hexenol

Structural and Functional Differences :

| Property | This compound | Cis-3-Hexenol |

|---|---|---|

| Class | Sesquiterpenoid alcohol | Unsaturated hexanol derivative |

| Molecular Formula | C₁₅H₂₆O | C₆H₁₂O |

| Key Sources | Atractylodes lancea, hops | Damaged plant leaves, tea, mint |

| Bioactivities | Antiangiogenic, neurotrophic | Plant defense signaling, insect attraction/repulsion |

| Applications | Drug development | Fragrances, agricultural semiochemicals |

Pharmacological Insights :

- Cis-3-Hexenol functions as a "green leaf volatile," mediating plant-insect interactions and defense responses .

- This compound’s larger structure enables interactions with mammalian signaling pathways (e.g., ERK, MAPK), unlike cis-3-Hexenol’s role in ecological signaling .

Key Research Findings and Mechanisms

Anticancer Activity

- This compound: Induces apoptosis in HL60 leukemia cells via JNK activation and mitochondrial pathways , and inhibits cholangiocarcinoma by downregulating NF-κB and STAT1/3 .

- Geraniol: Exhibits chemopreventive effects by inhibiting carcinogen activation via CYP2B6 suppression .

Neuroactive Properties

Antiangiogenic Effects

- This compound : Blocks ERK1/2 phosphorylation in endothelial cells, reducing tumor neovascularization .

- Cis-3-Hexenol: No reported antiangiogenic activity; primarily ecological in function .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Natural Sources |

|---|---|---|---|---|

| This compound | C₁₅H₂₆O | 222.366 | Tertiary alcohol | Atractylodes lancea |

| Alpha-Eudesmol | C₁₅H₂₆O | 222.366 | Tertiary alcohol | Populus nigra buds |

| Geraniol | C₁₀H₁₈O | 154.249 | Primary alcohol | Geranium, roses |

| Cis-3-Hexenol | C₆H₁₂O | 100.159 | Allylic alcohol | Damaged leaves, tea |

Table 2: Pharmacological Activity Comparison

| Compound | Key Mechanisms | Therapeutic Applications |

|---|---|---|

| This compound | ERK/MAPK inhibition, mitochondrial apoptosis | Cancer, neurodegenerative diseases |

| Geraniol | CYP2B6 inhibition, membrane disruption | Antimicrobial, food flavoring |

| Cis-3-Hexenol | Plant defense signaling | Agriculture, fragrances |

Actividad Biológica

Beta-eudesmol, a bioactive sesquiterpene primarily derived from the rhizomes of Atractylodes lancea, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, highlighting its anti-tumor, neuroprotective, and appetite-stimulating effects, supported by various studies and research findings.

This compound is classified as an oxygenated sesquiterpene with a molecular formula of C15H26O. It exhibits a complex structure that contributes to its wide range of biological activities. The compound is notable for its role in traditional herbal medicine, particularly in East Asia.

Anti-Tumor Activity

Research indicates that this compound possesses significant anti-tumor properties. A study demonstrated its ability to inhibit angiogenesis, which is crucial for tumor growth. This effect is mediated through the suppression of CREB (cAMP response element-binding protein) activation in growth factor signaling pathways, leading to reduced tumor proliferation and migration .

Table 1: Summary of Anti-Tumor Effects

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| A549 | Inhibition of angiogenesis | Reduced tumor growth | |

| HT29 | Suppression of CREB activation | Decreased cell migration |

Neuroprotective Effects

This compound has shown promise in enhancing neural function and promoting neurite outgrowth. In vitro studies using rat pheochromocytoma cells indicated that this compound activates mitogen-activated protein kinases (MAPKs), which are essential for neuronal differentiation and survival . This suggests potential applications in neurodegenerative diseases.

Effects on Mental Stress

A recent clinical trial investigated the effects of this compound on mental stress responses. Participants who ingested this compound showed significantly lower levels of saliva 3-methoxy-4-hydroxyphenylglycol (MHPG), a marker for sympathetic nerve activity, compared to the placebo group during a Trier Social Stress Test (TSST). This suggests that this compound may modulate stress responses and autonomic nervous system activity .

Table 2: Clinical Trial Results on Mental Stress

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Saliva MHPG Levels | Significantly lower | Higher |

| Saliva Cortisol Levels | No significant difference | No significant difference |

Appetite-Stimulating Effects

In animal studies, this compound has been shown to stimulate appetite by increasing food intake and elevating plasma ghrelin levels in rats. This effect was attributed to enhanced gastric vagal nerve activity (GVNA), indicating its potential as a therapeutic agent for appetite regulation .

Q & A

Q. What experimental models are commonly used to study beta-eudesmol’s antiangiogenic and antitumor effects?

this compound’s antiangiogenic activity is typically assessed using in vitro models such as human umbilical vein endothelial cells (HUVECs) for proliferation, migration (scratch/wound healing assays), and tube formation (Matrigel assays) . In vivo models include Matrigel plug assays in mice and adjuvant-induced granuloma models. For antitumor effects, studies often use cancer cell lines (HeLa, SGC-7901, BEL-7402) and murine tumor models (H22, S-180) . Key concentrations: 50–100 µM in vitro, 2.5–5 mg/kg in vivo .

Q. How does this compound’s structure influence its bioactivity?

this compound (C15H26O) is a sesquiterpenoid alcohol with a tertiary hydroxyl group and exo-methylene moiety critical for its activity. Structural studies highlight that the cyclohexane ring and spatial arrangement of functional groups (e.g., exo-methylene proximity to the hydroxyl group) are essential for interactions with targets like TRPA1 and nicotinic acetylcholine receptors (nAChRs) . Modifications to these regions reduce efficacy in neuromuscular blockade and neurite outgrowth .

Q. What signaling pathways are implicated in this compound’s inhibition of angiogenesis?

this compound suppresses endothelial cell proliferation by blocking phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) induced by growth factors (VEGF, bFGF). This dual inhibition disrupts ERK and CREB pathways, critical for angiogenesis .

Advanced Research Questions

Q. How can contradictory mechanistic data on this compound’s antiangiogenic pathways be resolved?

Discrepancies arise from studies showing ERK1/2 inhibition versus CREB suppression as primary mechanisms. Researchers should perform comparative dose-response experiments across models (e.g., HUVECs vs. tumor cells) and use pathway-specific inhibitors (e.g., PD98059 for ERK, KG-501 for CREB) to delineate context-dependent effects. Co-immunoprecipitation assays may clarify cross-talk between pathways .

Q. What methodological challenges arise when translating this compound’s in vitro neurotrophic effects to in vivo models?

While this compound induces neurite outgrowth in PC-12 cells (100–150 µM) via MAPK/Ca²⁺-dependent pathways , its poor blood-brain barrier (BBB) penetration limits in vivo utility. Strategies include structural derivatization (e.g., prodrugs) or nanoparticle delivery systems to enhance bioavailability. Pharmacokinetic studies (e.g., plasma stability, tissue distribution) are critical .

Q. How does this compound’s TRPA1 activation reconcile with its dual role in appetite stimulation and neuroprotection?

this compound activates TRPA1 (EC50: 32.5 µM) to increase gastric vagal nerve activity (GVNA) and plasma ghrelin, enhancing appetite . However, TRPA1 activation in neurons also modulates Ca²⁺ signaling, potentially aiding neuroprotection. Researchers should use TRPA1-knockout models and tissue-specific agonists/antagonists to dissect these roles .

Q. What computational approaches validate this compound’s multitarget potential in complex diseases like Parkinson’s?

Network pharmacology and molecular docking (e.g., Maestro Schrödinger) identify this compound’s affinity for proteins like CNR1, HPGDS, and HDAC1 (docking scores: −4.54 to −6.30 kcal/mol). MM-GBSA assays confirm stable binding, while in vitro validation in α-synuclein models or mitochondrial assays is needed .

Methodological Recommendations

- Dose Optimization : Use pharmacokinetic modeling to align in vitro concentrations (µM) with achievable in vivo plasma levels.

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map this compound’s multitarget effects.

- Species-Specificity : Validate TRPA1 activation across species (e.g., human vs. rodent receptors) due to sequence variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.